21-Methoxy Triamcinolone Acetonide
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Overview
Description
21-Methoxy Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is characterized by the addition of a methoxy group at the 21st position of the triamcinolone acetonide molecule. This modification enhances its pharmacological properties, making it a potent anti-inflammatory and immunosuppressive agent. The compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
The synthesis of 21-Methoxy Triamcinolone Acetonide involves several key steps:
Oxidation Reaction: The starting material, 21-hydroxy-1,4,9(11),16-pregnatetraene-3,20-dione-21-acetate, undergoes an oxidation reaction to form the corresponding ketone.
Condensation Reaction: The ketone is then subjected to a condensation reaction with methanol under acidic conditions to introduce the methoxy group at the 21st position.
Epoxy Reaction: The intermediate product is further reacted with an epoxide to form the acetonide ring.
Fluorination Reaction: Finally, the compound undergoes a fluorination reaction to introduce the fluorine atom at the 9th position, resulting in the formation of this compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
21-Methoxy Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form a 21-aldehyde and a 17-carboxylic acid.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group at the 21st position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen and trace metals, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed include the 21-aldehyde and 17-carboxylic acid derivatives .
Scientific Research Applications
21-Methoxy Triamcinolone Acetonide has a wide range of scientific research applications:
Mechanism of Action
21-Methoxy Triamcinolone Acetonide exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses . It inhibits the synthesis of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, thereby reducing inflammation . Additionally, it suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability .
Comparison with Similar Compounds
21-Methoxy Triamcinolone Acetonide is compared with other corticosteroids, such as:
Triamcinolone Acetonide: The parent compound, which lacks the methoxy group at the 21st position.
Triamcinolone Hexacetonide: Another derivative with a hexacetonide ring, known for its longer duration of action and reduced systemic side effects.
The uniqueness of this compound lies in its enhanced pharmacological profile due to the methoxy group, which may offer improved therapeutic outcomes in certain conditions.
Properties
Molecular Formula |
C25H33FO7 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1 |
InChI Key |
PWLCESSADNLVMG-VKADFKIWSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)OC)CCC5=CC(=O)C=C[C@@]53C)F)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C |
Origin of Product |
United States |
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